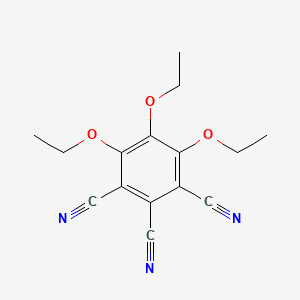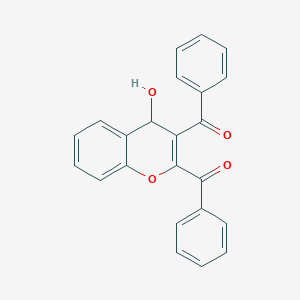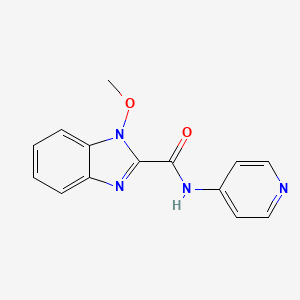
2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-methoxyphenyl group through electrophilic aromatic substitution. The final step involves the alkylation of the piperazine ring with an ethyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring may interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline
- 2-(4-Ethylpiperazin-1-yl)-4-(4-hydroxyphenyl)quinoline
- 2-(4-Ethylpiperazin-1-yl)-4-(4-chlorophenyl)quinoline
Uniqueness
2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline stands out due to the specific combination of its substituents, which confer unique chemical properties and potential applications. The presence of the 4-methoxyphenyl group enhances its lipophilicity, while the 4-ethylpiperazinyl group can improve its solubility and bioavailability. These features make it a valuable compound for further research and development.
特性
CAS番号 |
106015-61-6 |
|---|---|
分子式 |
C22H25N3O |
分子量 |
347.5 g/mol |
IUPAC名 |
2-(4-ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C22H25N3O/c1-3-24-12-14-25(15-13-24)22-16-20(17-8-10-18(26-2)11-9-17)19-6-4-5-7-21(19)23-22/h4-11,16H,3,12-15H2,1-2H3 |
InChIキー |
ATCIPPXJANFAGG-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)


![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)

![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)

![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)


